4-(Difluoromethyl)-2-methoxypyridine
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Overview
Description
4-(Difluoromethyl)-2-methoxypyridine is a chemical compound that has garnered significant interest in various fields of research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a difluoromethyl group at the 4-position and a methoxy group at the 2-position. The presence of the difluoromethyl group imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methoxypyridine can be achieved through various synthetic routes. One common method involves the difluoromethylation of 2-methoxypyridine using difluoromethylating agents. For instance, the reaction of 2-methoxypyridine with a difluoromethylating reagent such as bromodifluoromethane in the presence of a base like potassium tert-butoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts, such as copper or palladium, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, methyl-substituted pyridines, and various substituted pyridines depending on the nucleophile used .
Scientific Research Applications
4-(Difluoromethyl)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting neurological disorders and infectious diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target. For example, in medicinal chemistry, the compound may inhibit enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2-methoxypyridine: Similar structure but with a trifluoromethyl group.
4-(Fluoromethyl)-2-methoxypyridine: Contains a fluoromethyl group instead of a difluoromethyl group.
2-Methoxy-4-methylpyridine: Lacks the fluorine atoms, having only a methyl group.
Uniqueness
4-(Difluoromethyl)-2-methoxypyridine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C7H7F2NO |
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Molecular Weight |
159.13 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7F2NO/c1-11-6-4-5(7(8)9)2-3-10-6/h2-4,7H,1H3 |
InChI Key |
NPKBAMYQOQCEBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C(F)F |
Origin of Product |
United States |
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